molecular formula C13H17NO2 B13537876 Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate

Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate

Cat. No.: B13537876
M. Wt: 219.28 g/mol
InChI Key: NZCZYRWHIBNDIG-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate (CAS 1509400-69-4) is a chiral organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It belongs to the class of 8-substituted tetrahydroquinoline derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in a wide variety of natural alkaloids and synthetic analogues with potent biological activities . The tetrahydroquinoline core, and specifically the 8-position, is a key structural motif for interaction with cellular targets, and the incorporation of a chiral center, as found in this compound, is of strategic importance for the synthesis of pharmaceutical compounds . The stereochemistry of such chiral molecules can profoundly impact their biological activity through specific recognition processes with chiral receptors, making enantiopure compounds highly valuable in drug discovery . This compound serves as a valuable building block for chemical synthesis and biological evaluation. Researchers are increasingly focusing on tetrahydroquinoline derivatives for the development of novel chemotherapeutic agents . A promising modern strategy involves designing compounds that selectively target cancer cells by exploiting their elevated oxidative stress; some tetrahydroquinoline-based compounds have demonstrated the ability to induce mitochondrial dysfunction and increase intracellular reactive oxygen species (ROS) levels, leading to antiproliferative effects . Related chiral compounds based on the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine structure have shown significant antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The most active enantiomer from one study, (R)-5a, was found to affect cell cycle phases, induce mitochondrial membrane depolarization, and stimulate cellular ROS production . Beyond oncology research, the 8-amino-5,6,7,8-tetrahydroquinoline backbone is also exploited in the development of chiral ligands for metal catalysts, such as in asymmetric transfer hydrogenation reactions, which are crucial for synthesizing enantiomerically pure amines found in many pharmaceuticals . This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and referring to the associated safety data sheet for detailed handling and storage information.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-9(13(15)16-2)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3

InChI Key

NZCZYRWHIBNDIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(8-Methylquinolin-4-yl)propanoate (10k)

  • Structural Differences: The quinoline core is fully aromatic (non-hydrogenated) with a methyl group at the 8-position, and the ester group is ethyl rather than methyl ().
  • Spectral Data: 1H-NMR: δH 1.16 (CH2CH3), 1.64 (>CH-CH3), and 2.82 (-CH3) vs. δH 1.61–1.70 (CH2) in the target compound .
  • Reactivity: The aromatic quinoline ring in 10k may confer greater stability but reduced hydrogenation flexibility compared to the tetrahydroquinoline scaffold of the target compound.

2-Methyl-3-Iodo-4-Ethoxy-5,6,7,8-Tetrahydroquinoline (4)

  • Structural Differences : Features an iodo substituent at position 3 and an ethoxy group at position 4, altering electronic properties and steric bulk ().

MJM170 and JAG21 (Tetrahydroquinoline Derivatives)

  • Key Variations: These analogs () have variable substituents on the tetrahydroquinoline core, such as halogen or alkoxy groups, influencing solubility and bioactivity.

Comparative Data Table

Compound Molecular Formula Key Substituents 1H-NMR Shifts (δH) Synthesis Yield
Methyl 2-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoate C₁₃H₁₇NO₂ 8-propanoate methyl ester 1.61–1.70 (m, CH2), 2.29 (t, CH2) Quantitative
Ethyl 2-(8-Methylquinolin-4-yl)propanoate (10k) C₁₅H₁₇NO₂ 4-propanoate ethyl ester, 8-methyl 1.16 (t, CH3), 4.16 (q, OCH2) 59%
2-Methyl-3-Iodo-4-Ethoxy-THQ (4) C₁₃H₁₇INO 3-iodo, 4-ethoxy 2.43 (s, CH2), 4.46 (q, OCH2) Not reported

Research Implications and Availability

  • Functional Group Impact : The ester group in the target compound may enhance solubility in polar solvents compared to halogenated analogs like compound 4.
  • Ethyl analog 10k, with higher reported yield (59%), may serve as a viable alternative .

Biological Activity

Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate is a compound that has garnered attention for its significant biological activity, particularly in cancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • Structural Features : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The methyl ester group enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • Human cervix carcinoma (HeLa)
    • Ovarian carcinoma (A2780)
    • Colorectal adenocarcinoma (HT-29)
    • Biphasic mesothelioma (MSTO-211H) .

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and cell death .
  • Cell Cycle Dynamics : The compound affects the cell cycle progression in cancer cells, contributing to its antiproliferative effects.
  • Target Interaction : this compound interacts with specific molecular targets involved in signaling pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
5,6,7,8-TetrahydroquinolineFully saturated derivativeLacks ester functionality; primarily studied for neuroactivity.
Quinolin-8-oneOxidized derivativeContains a carbonyl group; known for antibacterial properties.
2-Methyl-5,6,7,8-tetrahydroquinolineAmine derivativeLacks ester; often used as a building block in synthesis.

This compound is distinct due to its combination of a tetrahydroquinoline structure with an ester group. This combination enhances its chemical reactivity and biological activity compared to other compounds in the same class.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HeLa and A2780 cells with IC50 values indicating strong cytotoxicity .
  • Mechanistic Insights : Further investigations revealed that the compound's ability to induce oxidative stress was critical for its anticancer effects. This mechanism was particularly effective against cancer cells that exhibit resistance to conventional therapies .
  • Potential Therapeutic Applications : Given its unique properties and mechanisms of action, this compound holds promise for development as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells could be beneficial in reducing side effects associated with traditional chemotherapeutic agents .

Q & A

Q. Advanced

  • Kinetic Assays : Monitor enzyme activity (e.g., kinases, proteases) via fluorogenic substrates or calorimetry.
  • Cellular Viability Assays : Use MTT or ATP-luminescence to assess cytotoxicity in cancer cell lines.
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins. For example, quinoline derivatives are tested for interactions with DNA topoisomerases or metalloenzymes .

How can computational methods aid in predicting the compound’s reactivity and stability under varying pH conditions?

Q. Advanced

  • pKa Prediction Tools : Software like MarvinSketch estimates protonation states of the amine and ester groups.
  • Molecular Dynamics (MD) Simulations : Models hydrolytic degradation of the ester moiety in aqueous buffers.
  • Density Functional Theory (DFT) : Calculates transition states for acid/base-catalyzed reactions, such as ester hydrolysis or ring-opening pathways .

What chromatographic techniques are optimal for purifying this compound?

Q. Basic

  • Flash Chromatography : Separates crude mixtures using silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • HPLC : Achieves high-purity isolates with C18 columns and acetonitrile/water mobile phases. Chiral columns resolve enantiomers if stereocenters are present .

How do electronic effects of substituents on the quinoline ring modulate the compound’s fluorescence properties?

Advanced
Electron-withdrawing groups (e.g., -NO2) redshift fluorescence emissions by stabilizing excited states, while electron-donating groups (e.g., -OCH3) enhance quantum yields. Time-resolved fluorescence spectroscopy quantifies lifetime changes, and TD-DFT calculations correlate substituent effects with spectral shifts .

What protocols validate the stability of this compound in long-term storage?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor decomposition via LC-MS.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, analyzing purity changes.
  • Solid-State NMR : Detects amorphous/crystalline phase transitions affecting stability .

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